N-[(1,5-dimethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride
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Overview
Description
N-[(1,5-dimethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of two 1,5-dimethylpyrazole groups connected via a methylene bridge, with one of the pyrazole groups further modified to form a hydrochloride salt. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,5-dimethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride typically involves the alkylation of 1,5-dimethylpyrazole with a suitable alkylating agent. One common method is the reaction of 1,5-dimethylpyrazole with formaldehyde and hydrochloric acid, which leads to the formation of the desired compound. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or acetonitrile .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(1,5-dimethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert solvents like tetrahydrofuran or diethyl ether.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Pyrazole oxides
Reduction: Reduced pyrazole derivatives
Substitution: Substituted pyrazole derivatives with various functional groups
Scientific Research Applications
N-[(1,5-dimethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic activities.
Biology: Investigated for its potential as an enzyme inhibitor or modulator in biochemical assays.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-[(1,5-dimethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. In medicinal applications, it may exert its effects by interfering with the synthesis of key biomolecules or disrupting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-ethylbenzimidazol-2-amine
- N-[(1,5-dimethylpyrazol-4-yl)methyl]-4-phenylbenzamide
- N-[(1,5-dimethylpyrazol-4-yl)methyl]-N,3,4-trimethylbenzamide
Uniqueness
N-[(1,5-dimethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride is unique due to its dual pyrazole structure, which imparts distinct chemical reactivity and biological activity. The presence of the hydrochloride salt enhances its solubility in aqueous media, making it more suitable for various applications compared to its analogs .
Properties
Molecular Formula |
C11H18ClN5 |
---|---|
Molecular Weight |
255.75 g/mol |
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C11H17N5.ClH/c1-8-10(6-13-15(8)3)5-12-11-7-14-16(4)9(11)2;/h6-7,12H,5H2,1-4H3;1H |
InChI Key |
SEOIOCXXDFKINR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)CNC2=C(N(N=C2)C)C.Cl |
Origin of Product |
United States |
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